
potassium;3-fluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-fluoropropanoate is an organofluorine compound that consists of a potassium cation and a 3-fluoropropanoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;3-fluoropropanoate can be synthesized through the reaction of 3-fluoropropanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid-base reaction leads to the formation of the potassium salt. The reaction can be represented as follows:
3-fluoropropanoic acid+potassium hydroxide→this compound+water
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropanoate anion can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with hydroxide ions can yield 3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylate derivatives.
Reduction Reactions: Reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Potassium;3-fluoropropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds.
Materials Science: The compound is used in the development of fluorinated materials with unique properties, such as increased stability and resistance to degradation.
Biological Research: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicinal Chemistry: Researchers explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of potassium;3-fluoropropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, the fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors, potentially leading to enhanced stability and activity of the modified molecules.
Comparison with Similar Compounds
Similar Compounds
- Potassium;3-chloropropanoate
- Potassium;3-bromopropanoate
- Potassium;3-iodopropanoate
Uniqueness
Potassium;3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it particularly valuable in applications requiring high stability and resistance to degradation, setting it apart from its halogenated analogs.
Properties
IUPAC Name |
potassium;3-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.K/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOGZYHKVJIOA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FKO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
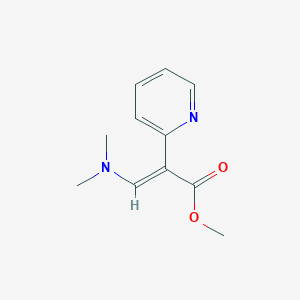
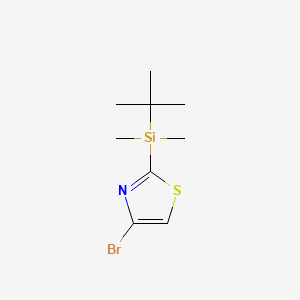
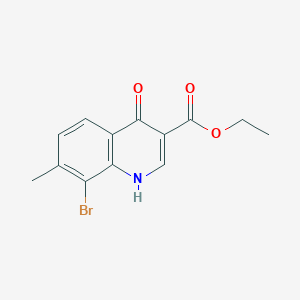
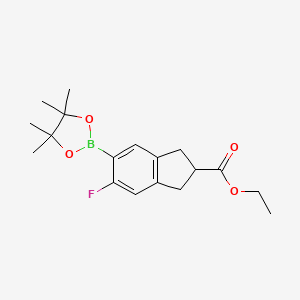

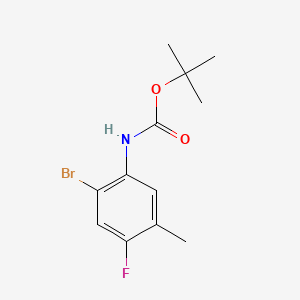
![4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B8207798.png)
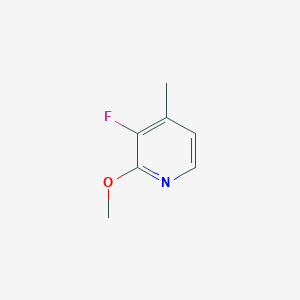
![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)
![benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B8207821.png)

![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)


